

TERN-701 In Vivo Anti-Leukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-leukemic activity of TERN-701, an investigational allosteric BCR-ABL1 inhibitor, with alternative therapies for Chronic Myeloid Leukemia (CML). The information is based on recent clinical trial data and preclinical studies.

Introduction to TERN-701

TERN-701 is a next-generation, oral, allosteric inhibitor of the BCR-ABL1 fusion oncoprotein, a key driver of Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), TERN-701 targets the myristoyl pocket of the ABL1 kinase domain.[1][3] This novel mechanism of action offers a potential advantage in treating patients who have developed resistance or intolerance to previous TKI therapies.[1] Its primary competitor with a similar mechanism is asciminib (Scemblix), which is already an approved therapy.[4][5]

Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition

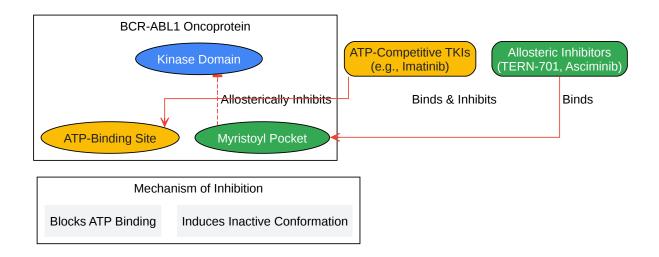
The BCR-ABL1 oncoprotein possesses a constitutively active tyrosine kinase domain that drives the uncontrolled proliferation of leukemic cells.[6]

 ATP-Competitive TKIs (e.g., imatinib, dasatinib, nilotinib) function by binding to the ATPbinding site of the kinase domain, preventing the transfer of phosphate and subsequent



activation of downstream signaling pathways.[7][8]

Allosteric Inhibitors (e.g., TERN-701, asciminib) bind to a distinct site called the myristoyl pocket.[1][9] This binding induces a conformational change in the protein, locking it in an inactive state.[9] This mechanism is effective even against mutations in the ATP-binding site that confer resistance to traditional TKIs.[6][8]



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Caption: Mechanism of BCR-ABL1 Inhibition.

Comparative Efficacy Data

Recent data from the Phase 1 CARDINAL trial has demonstrated promising efficacy for TERN-701 in heavily pretreated CML patients.

Table 1: Efficacy of TERN-701 in the Phase 1 CARDINAL Trial



Endpoint	All Dose Levels (N=38)	≥320 mg Dose (N=30)	Patients without Baseline MMR (N=28)
Overall MMR Rate at 24 Weeks	74%[9][10]	80%[11]	-
MMR Achievement Rate at 24 Weeks	-	75%[10]	64%[4][9][10]
MMR Maintenance (in patients with baseline MMR)	100%[10]	100%[11]	-
Deep Molecular Response (MR4/MR4.5)	-	36%[11]	-
Cumulative MMR Rate at 3 Months	50%[12][13]	-	-

MMR: Major Molecular Response, a 1,000-fold reduction in BCR-ABL1 transcripts.

Table 2: Cross-Trial Comparison of Major Molecular

Response (MMR) Rates

Compound	Trial Population	MMR Achievement Rate at 24 Weeks / 6 Months
TERN-701	Heavily Pretreated CML	64%[5][9][10]
Asciminib (Scemblix)	Similar Heavily Pretreated CML	25%[5][9]
ELVN-001	Heavily Pretreated CML	32%[5]

Note: These comparisons are based on data from separate trials and not from head-to-head studies. Differences in study design and patient populations should be considered when interpreting these results.[14]



Safety and Tolerability Profile

TERN-701 has demonstrated a favorable safety profile in the CARDINAL trial.

Table 3: Safety Summary of TERN-701 in the CARDINAL

Trial (N=63)

Adverse Event (AE) Category	Incidence	
Any Grade Treatment-Emergent AEs (TEAEs)	81%[11]	
Grade 3 or Higher TEAEs	32%[9][11]	
Dose-Limiting Toxicities (DLTs)	None observed up to 500 mg daily[10][12]	
Treatment Discontinuation due to AEs	1 patient[9][11]	
Most Common Non-Hematologic AEs (Grade 1/2)	Diarrhea (21%), Headache (19%), Nausea (19%)[10]	
Notable Side Effects (Not Observed)	No signs of high blood pressure or pancreatitis, which are associated with some other CML drugs.[9]	

Experimental Protocols: The CARDINAL Trial

The primary source of in vivo data for TERN-701 is the ongoing Phase 1 CARDINAL study (NCT06163430).[1][11][15]

- Study Design: An open-label, global, multi-center, two-part study.[1][2]
 - Part 1 (Dose Escalation): Enrolled 24-36 patients to determine the safety, tolerability, and recommended Phase 2 dose (RP2D).[1] Doses ranged from 160 mg to 500 mg once daily.
 [2][13]
 - Part 2 (Dose Expansion): Randomizes approximately 40 patients to one of two selected dose levels (320 mg and 500 mg daily) to further evaluate efficacy and safety.[10]
- Patient Population: Adults (≥18 years) with a confirmed diagnosis of BCR-ABL1-positive
 CML in the chronic phase.[1] Patients must have experienced treatment failure or intolerance



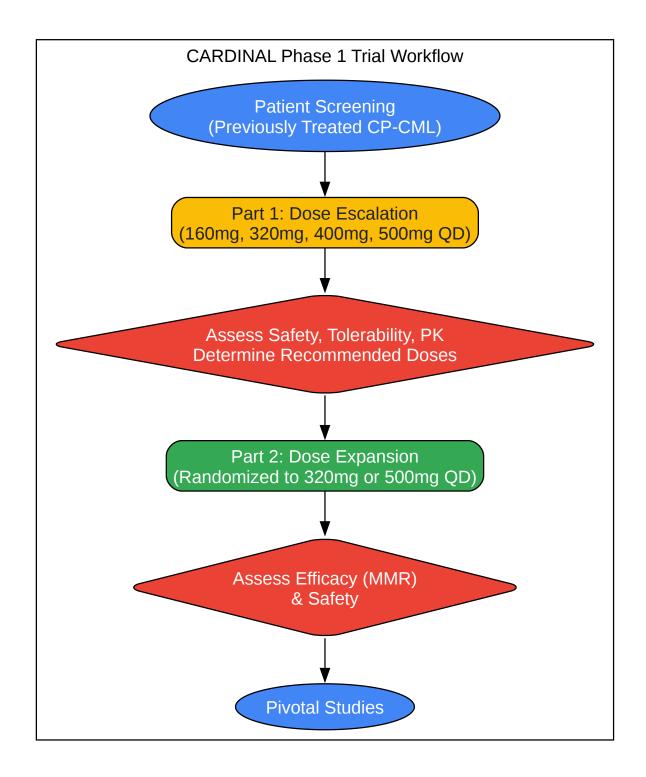




to at least one second-generation TKI. The study enrolled a heavily pretreated population, with a median of three to four prior TKIs.[2][10]

- Treatment Regimen: TERN-701 administered orally once daily in continuous 28-day cycles. [1]
- Primary Endpoints:
 - Part 1: Incidence of DLTs and AEs.[13]
 - Part 2: Complete hematologic response rate, MMR rate, and best shift in BCR-ABL1 transcript levels from baseline.[1][13]
- Secondary Endpoints: Safety, tolerability, and pharmacokinetics.[1]





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Caption: CARDINAL Phase 1 Trial Workflow.



Conclusion

Based on the available Phase 1 data, TERN-701 demonstrates substantial anti-leukemic activity in a heavily pretreated CML patient population, many of whom have failed multiple prior lines of therapy, including other allosteric inhibitors.[4][10] The high rates of major molecular response appear to compare favorably to existing and other investigational agents in similar patient populations, although direct head-to-head trial data is not yet available.[9] The safety profile of TERN-701 appears manageable, with no dose-limiting toxicities observed and a low rate of treatment discontinuation due to adverse events.[10] The ongoing dose expansion phase of the CARDINAL trial will provide more robust data on the efficacy and safety of TERN-701, further clarifying its potential role in the evolving treatment landscape for Chronic Myeloid Leukemia.

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References

- 1. ashpublications.org [ashpublications.org]
- 2. Terns Pharma Reports Positive Phase 1 CARDINAL Trial Data for TERN-701 in Chronic Myeloid Leukemia [synapse.patsnap.com]
- 3. Terns Pharmaceuticals Selected for Oral Presentation at European Hematology
 Association Congress For Preclinical Data on Novel Allosteric BCR-ABL Inhibitor TERN-701
 Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 4. Terns Climbs 10% As 'Unprecedented' Leukemia Data Beats Novartis' Scemblix -BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]



- 9. trial.medpath.com [trial.medpath.com]
- 10. investing.com [investing.com]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. ir.ternspharma.com [ir.ternspharma.com]
- 15. mskcc.org [mskcc.org]
- To cite this document: BenchChem. [TERN-701 In Vivo Anti-Leukemic Activity: A
 Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1679753#validating-the-anti-leukemic-activity-of-tern-701-in-vivo]

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